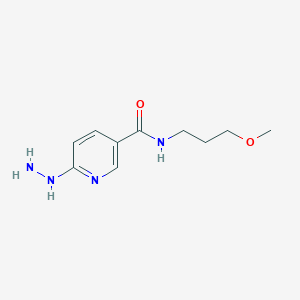

6-hydrazinyl-N-(3-methoxypropyl)nicotinamide

Descripción general

Descripción

6-Hydrazinyl-N-(3-methoxypropyl)nicotinamide , also known by its chemical formula C<sub>10</sub>H<sub>16</sub>N<sub>4</sub>O<sub>2</sub> , is a fascinating compound with potential applications in scientific research. Its structure combines a nicotinamide moiety with a hydrazine group, imparting unique properties.

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have explored various routes, including condensation reactions between 3-methoxypropyl hydrazine and nicotinic acid derivatives. Precise conditions, reagents, and catalysts play a crucial role in achieving high yields and purity.

Molecular Structure Analysis

The molecular structure of 6-hydrazinyl-N-(3-methoxypropyl)nicotinamide reveals a pyridine ring (from the nicotinamide portion) linked to a hydrazine group. The methoxypropyl substituent enhances solubility and stability. Analyzing bond angles, torsion angles, and hydrogen bonding patterns provides insights into its behavior.

Chemical Reactions Analysis

This compound participates in diverse chemical reactions. Notably:

- Hydrazinolysis : The hydrazine group can undergo nucleophilic substitution reactions, leading to the formation of novel derivatives.

- Oxidation : Oxidative processes may yield compounds with altered pharmacological properties.

- Metal Complex Formation : Coordination with metal ions could enhance its biological activity.

Physical And Chemical Properties Analysis

- Physical State : Typically a white crystalline solid.

- Melting Point : Varies depending on the specific derivative.

- Solubility : Soluble in polar solvents like water and methanol.

- Stability : Sensitive to light and moisture.

Safety And Hazards

- Toxicity : Limited data available; handle with caution.

- Irritant : May cause skin or eye irritation.

- Environmental Impact : Dispose of properly to prevent contamination.

Direcciones Futuras

Researchers should explore:

- Biological Activity : Investigate its potential as an anticancer or antimicrobial agent.

- Derivatives : Synthesize analogs for structure-activity relationship studies.

- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

Propiedades

IUPAC Name |

6-hydrazinyl-N-(3-methoxypropyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-16-6-2-5-12-10(15)8-3-4-9(14-11)13-7-8/h3-4,7H,2,5-6,11H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQFTGJKNGFYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydrazinyl-N-(3-methoxypropyl)nicotinamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

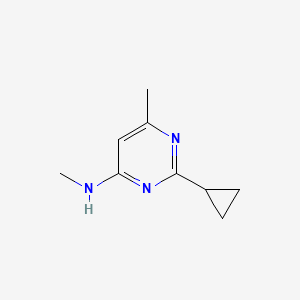

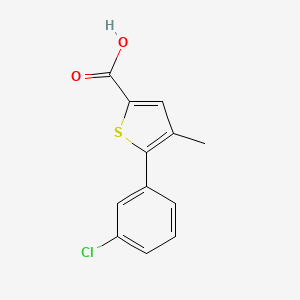

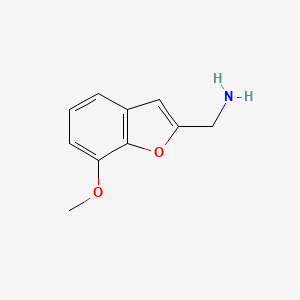

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)

![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)

![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)

![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)

![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)